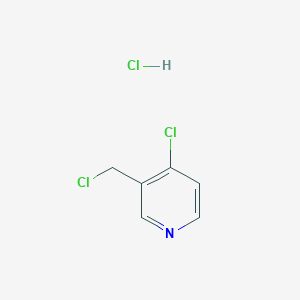

4-Chloro-3-(chloromethyl)pyridine hydrochloride

描述

属性

IUPAC Name |

4-chloro-3-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZKKUCEJBUQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189449-56-7 | |

| Record name | 4-chloro-3-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents .

化学反应分析

Types of Reactions

4-Chloro-3-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: It can be reduced to form 4-methylpyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or methanol.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides are the major products.

Reduction: Reduced pyridine derivatives are formed.

科学研究应用

4-Chloro-3-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, dyes, and other fine chemicals

作用机制

The mechanism of action of 4-Chloro-3-(chloromethyl)pyridine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This property is particularly useful in the development of enzyme inhibitors and other biologically active compounds .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-chloro-3-(chloromethyl)pyridine hydrochloride and analogous pyridine derivatives:

Table 1: Comparative Analysis of Pyridine Derivatives

Structural and Reactivity Differences

- Substituent Position Effects :

- The chloromethyl group at position 3 (target compound) enhances electrophilic reactivity compared to position 2 analogs (e.g., 2-(chloromethyl)pyridine hydrochloride), enabling regioselective modifications in drug synthesis .

- Methyl vs. Chloromethyl : 4-Chloro-3-methylpyridine hydrochloride (CAS 19524-08-4) lacks the reactive chloromethyl group, limiting its utility in alkylation reactions .

- Methoxy Substitutions : 3,4-Dimethoxy derivatives (e.g., CAS 72830-09-2) exhibit increased polarity and solubility but reduced stability under acidic conditions .

Research Findings and Trends

Recent studies emphasize the role of chloromethylpyridines in covalent inhibitor design , where the chloromethyl group forms irreversible bonds with target proteins (e.g., EGFR inhibitors) . Additionally, computational models predict that electron-withdrawing groups (e.g., Cl at position 4) enhance the electrophilicity of the chloromethyl group, accelerating reaction rates in SN2 mechanisms .

生物活性

4-Chloro-3-(chloromethyl)pyridine hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and various applications, supported by data tables and research findings.

This compound plays a crucial role in biochemical reactions. It acts as a reagent for the protection of carboxyl termini of peptides, forming 4-picolyl esters. This modification aids in peptide separation and purification processes. The compound interacts with various enzymes and proteins, influencing cellular metabolism and signaling pathways.

Cellular Effects

The compound exhibits notable effects on different cell types. It has been reported to cause irritation to skin, eyes, and mucous membranes upon exposure. At the cellular level, it influences gene expression and can alter cellular metabolism significantly.

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Skin Irritation | Causes irritation upon contact |

| Eye Irritation | Can irritate eyes |

| Cellular Metabolism | Alters metabolic pathways |

| Gene Expression | Influences gene expression profiles |

Molecular Mechanisms

The molecular mechanism of action for this compound involves its ability to act as an alkylating agent. This property allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to structural modifications that can enhance or inhibit biological activity .

- Alkylation : Forms covalent bonds with nucleophiles.

- Enzyme Interaction : Acts as an inhibitor or activator for various enzymes.

- Cell Signaling Modulation : Alters signaling pathways affecting cell function.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. Low doses may not exhibit toxicity, while higher doses can lead to severe irritation and systemic toxicity.

Table 2: Dosage Effects in Animal Studies

| Dosage Range | Observed Effect |

|---|---|

| Low Dose | Minimal toxicity observed |

| Moderate Dose | Mild irritation noted |

| High Dose | Severe irritation and potential toxicity |

Metabolic Pathways

The compound is involved in various metabolic pathways, interacting with enzymes that facilitate its conversion within biological systems. Its role in protecting carboxyl termini suggests involvement in metabolic regulation and flux.

Transport and Distribution

Transport mechanisms for this compound are mediated by specific transporters that facilitate its localization within cells. Its polar nature aids in accumulation in specific cellular compartments, enhancing its biological activity.

Applications in Research and Industry

This compound has a broad range of applications across various fields:

- Chemical Synthesis : Used as a building block for complex organic molecules.

- Biological Research : Serves as a precursor for synthesizing enzyme inhibitors.

- Pharmaceutical Development : Acts as an intermediate in drug synthesis.

- Industrial Applications : Utilized in the production of agrochemicals and dyes .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as an effective agent in cancer research. For instance, compounds derived from this structure have shown promising cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Derivative A | MCF-7 | 0.48 |

| Derivative B | U-937 | 0.78 |

| Derivative C | HCT-116 | 1.54 |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-3-(chloromethyl)pyridine hydrochloride with high yield and purity?

- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., dichloromethane for improved solubility), temperature control (20–25°C to minimize side reactions), and stoichiometric ratios of reagents. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Post-synthesis, employ recrystallization in ethanol/water mixtures to enhance purity, and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons at δ 7.8–8.2 ppm (pyridine ring) and chloromethyl (–CH₂Cl) protons as a triplet near δ 4.5 ppm.

- ¹³C NMR : Confirm the pyridine carbons (120–150 ppm) and chloromethyl carbon at ~45 ppm.

- FT-IR : Identify C–Cl stretches at 650–750 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹.

- Mass Spectrometry : Validate molecular ion peaks at m/z 198.5 (M+H⁺) and isotopic patterns consistent with Cl atoms .

Q. What safety protocols are critical when handling this compound during laboratory-scale reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- Waste Management : Segregate halogenated waste in labeled containers and neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the position of chlorine and chloromethyl substituents on the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions compared to its isomers?

- Methodological Answer : The 3-(chloromethyl) group’s proximity to the 4-chloro substituent creates steric hindrance, reducing SN2 reactivity at the chloromethyl site. In contrast, isomers like 2-Chloro-4-(chloromethyl)pyridine exhibit enhanced electrophilicity at the 4-position due to reduced steric effects. Computational modeling (DFT) can predict activation energies for substitution pathways, while kinetic studies using NaI in acetone can quantify reaction rates .

Q. What methodological approaches are recommended to resolve contradictory data regarding the biological activity of this compound observed across different cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

- Metabolic Stability Testing : Use LC-MS to quantify compound degradation in cell media over time.

- Off-Target Screening : Employ kinase profiling panels to identify unintended interactions. Cross-validate results with isotopic labeling (e.g., ³⁵S) to track cellular uptake .

Q. How can researchers optimize reaction conditions to minimize dihalogenated byproducts during Friedel-Crafts alkylation using this compound as an intermediate?

- Methodological Answer :

- Catalyst Screening : Compare Lewis acids (AlCl₃ vs. FeCl₃) to reduce overhalogenation.

- Solvent Optimization : Use nitrobenzene instead of CS₂ to stabilize carbocation intermediates.

- Temperature Gradients : Maintain sub-0°C conditions to slow competing halogenation pathways. Monitor byproduct formation via GC-MS, targeting <5% dihalogenated impurities .

Q. What computational chemistry strategies are most suitable for predicting the regioselectivity of this compound in transition metal-catalyzed coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring.

- Molecular Dynamics (MD) : Simulate Pd(0)-catalyzed coupling to assess steric accessibility of the chloromethyl group.

- Docking Studies : Model interactions with Suzuki-Miyaura catalysts (e.g., Pd(PPh₃)₄) to predict cross-coupling efficiency at the 3- vs. 4-positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。